molecular formula C11H11NO3 B12042076 2-(2-Oxoindolin-1-yl)propanoic acid CAS No. 857496-53-8

2-(2-Oxoindolin-1-yl)propanoic acid

Cat. No.: B12042076
CAS No.: 857496-53-8
M. Wt: 205.21 g/mol
InChI Key: HJECHQFTTGWUQW-UHFFFAOYSA-N
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Description

2-(2-Oxoindolin-1-yl)propanoic acid is a bicyclic organic compound featuring an indolin-2-one (2-oxoindoline) core fused to a propanoic acid moiety. The indolinone scaffold consists of a six-membered benzene ring fused to a five-membered lactam ring containing a ketone group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The propanoic acid side chain enhances solubility and provides a functional handle for further derivatization.

Properties

CAS No.

857496-53-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(2-oxo-3H-indol-1-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-9-5-3-2-4-8(9)6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

HJECHQFTTGWUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoindolin-1-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of indole with a suitable alkyl halide, followed by oxidation to introduce the oxo group . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(2-Oxoindolin-1-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoindolin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

2-(2-Oxoindolin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxoindolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of cellular proteins and ultimately cell death. The compound may also interact with other proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Isoindolinone or Indoline Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Molecular Weight (g/mol) Unique Features Biological Relevance
2-(2-Oxoindolin-1-yl)propanoic acid Indolin-2-one + propanoic acid 219.21 (theoretical) Bicyclic lactam; ketone enhances reactivity; propanoic acid improves solubility Potential kinase inhibition
2-(6-(1-Oxoisoindolin-2-yl)biphenyl)propanoic acid Isoindolinone + biphenyl + propanoic acid 357.37 Extended aromaticity from biphenyl; used in anticancer agent synthesis Intermediate for PROTACs
2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid HCl Indoline + propanoic acid 239.69 Saturated indoline ring; hydrochloride salt improves bioavailability Studied for receptor binding
3-{[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-isoindol-5-yl]oxy}propanoic acid Isoindolinone + piperidine + propanoic acid 332.31 Dual heterocyclic system; piperidine enhances metabolic stability Drug candidate for inflammation

Key Insights :

  • Indolinone vs. Isoindolinone: The ketone position (indolinone: 6-membered fused ring; isoindolinone: 5-membered) affects electronic distribution. Isoindolinone derivatives (e.g., ) exhibit enhanced π-π stacking in drug design .
  • Saturation Effects : Saturated indoline derivatives () lack the conjugated ketone, reducing electrophilicity but improving metabolic stability .

Heterocyclic Propanoic Acid Derivatives with Varied Cores

Table 2: Comparison of Heterocyclic Propanoic Acid Derivatives
Compound Name Heterocycle Molecular Weight (g/mol) Key Functional Groups Applications
3-(2-Oxopyrrolidin-1-yl)propanoic acid Pyrrolidinone 157.17 Additional carbonyl group Enhanced reactivity in peptide coupling
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid Thiazolidinone 175.21 Sulfur atom in heterocycle Antimicrobial activity
2-(5-Bromothiophen-2-yl)propanoic acid Thiophene 245.11 Bromine substitution; planar aromatic system Electrophilic substitution studies

Key Insights :

  • Heterocycle Influence: Thiazolidinone derivatives () exhibit distinct bioactivity due to sulfur’s electronegativity, whereas pyrrolidinone derivatives () are more reactive in acylations .
  • Substituent Effects : Bromine in thiophene analogs () alters electronic properties, enabling cross-coupling reactions absent in the oxoindolin-based compound .

Stereochemical and Functional Group Variations

Table 3: Impact of Stereochemistry and Substituents
Compound Name Stereochemistry/Substituent Effect on Properties
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid R-configuration Improved binding affinity to enzymatic targets
2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid Dimethylimidazole Enhanced metabolic stability and lipophilicity
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid S-configuration Chiral center influences pharmacokinetics

Key Insights :

  • Stereochemistry : Enantiomers like (2R)- and (2S)-adamantyl derivatives () show divergent bioactivities due to target specificity .
  • Functional Groups : Methyl groups in imidazole derivatives () reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .

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